
4-Aminobutane-1,2-diol
Descripción general
Descripción
4-Aminobutane-1,2-diol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of CERT-dependent Ceramide Trafficking Inhibitors
The practical stereodivergent route to synthesize both syn- and anti-diastereomers of 1-substituted 3-aminobutane-1,4-diols has been developed, leading to the revision of the stereochemistry of the first inhibitor of CERT-dependent ceramide trafficking, HPA-12, from (R,R)-anti- to the (R,S)-syn-enantiomer (Ďuriš et al., 2011).
Use in Disease Control in Potatoes
2-Aminobutane, a related compound, has been utilized in controlling certain potato-tuber diseases, necessitating the development of a sensitive analytical method for residue determination (Scudamore, 1980).
Natural Product Synthesis
New 4-hydroxybenzyl-substituted amino acid derivatives, including variations of aminobutane diols, have been isolated from the rhizomes of Gastrodia elata Blume, showcasing the structural diversity and potential applications in natural product synthesis (Guo et al., 2015).
Stereochemistry in Drug Synthesis
The study of stereochemistry of compounds like Ethambutol, which involves 2-aminobutan-1-ol, a structurally similar compound, provides insights into the synthesis of therapeutically relevant compounds (Blessington & Beiraghi, 1990).
Synthesis of Amino Alcohols and Diols
Efficient enantioselective syntheses of compounds containing 1,2-amino alcohols and 1,2-diols, closely related to 4-Aminobutane-1,2-diol, have been reported, highlighting their significance in producing biologically active molecules (Ramasastry et al., 2007).
Role in Mutagenicity Studies
Studies on 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in 3-butene-1,2-diol associated mutagenicity indicate the potential application of related diols in understanding mutagenic processes (Powley et al., 2007).
Mecanismo De Acción
Target of Action
It has been used in pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
It has been involved in chemical reactions where a benzaldehyde lyase was engineered to achieve the coupling of 3-hydroxypropanal and formaldehyde. A carbonyl reductase and a transaminase were identified to catalyze reduction or transamination of 1,4-dihydroxybutan-2-one.
Análisis Bioquímico
Biochemical Properties
4-Aminobutane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid hydroxylase, which catalyzes the hydroxylation of amino acids. This interaction is crucial for the formation of hydroxyl groups from alkyl groups, making it energetically favorable. Additionally, this compound interacts with L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which are involved in the oxidative and reductive formation of hydroxyl groups .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites. This modulation can lead to changes in cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity, leading to cell death and tissue damage. These threshold effects are important for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. One of the key pathways involves the conversion of this compound to other metabolites through a series of enzymatic reactions. These reactions can affect the overall metabolic flux and levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments .
Propiedades
IUPAC Name |
4-aminobutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSRJNMSIMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558977 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83430-32-4 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


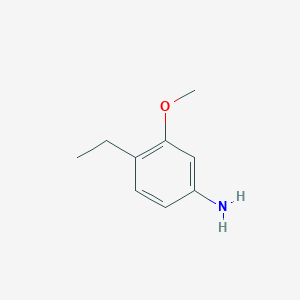



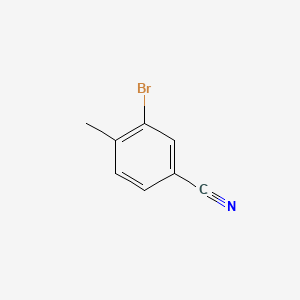


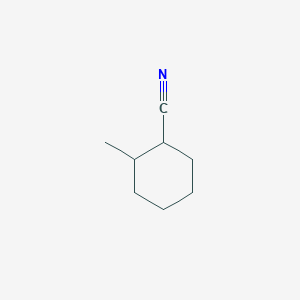
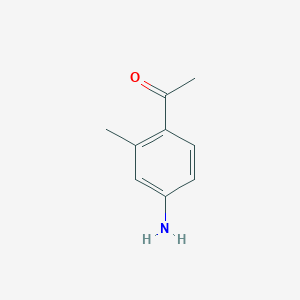
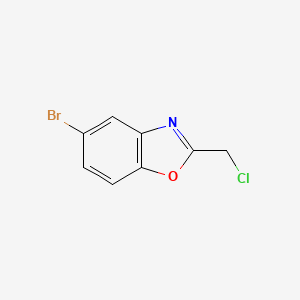
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)


![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
